1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one
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Overview
Description
1-(4-(7-Phenylisoxazolo[3,4-d]pyridazin-4-yl)phenyl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes an isoxazole ring fused to a pyridazine ring, with a phenyl group attached. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
The synthesis of 1-(4-(7-Phenylisoxazolo[3,4-d]pyridazin-4-yl)phenyl)ethanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of the Pyridazine Ring: This involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Coupling of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the coupling of the isoxazole and pyridazine rings with the phenyl group to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis techniques and high-throughput screening.
Chemical Reactions Analysis
1-(4-(7-Phenylisoxazolo[3,4-d]pyridazin-4-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(7-Phenylisoxazolo[3,4-d]pyridazin-4-yl)phenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(7-Phenylisoxazolo[3,4-d]pyridazin-4-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-(7-Phenylisoxazolo[3,4-d]pyridazin-4-yl)phenyl)ethanone can be compared with other similar compounds, such as:
4-Phenyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one: This compound has a similar core structure but lacks the ethanone group.
Pyridazinone Derivatives: These compounds share the pyridazine ring but may have different substituents and biological activities.
Isoxazole Derivatives: These compounds contain the isoxazole ring but differ in the attached groups and overall structure.
The uniqueness of 1-(4-(7-Phenylisoxazolo[3,4-d]pyridazin-4-yl)phenyl)ethanone lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
825633-25-8 |
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Molecular Formula |
C19H13N3O2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-[4-(7-phenyl-[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C19H13N3O2/c1-12(23)13-7-9-15(10-8-13)17-16-11-24-22-19(16)18(21-20-17)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
HCLYRGLMALNOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NN=C(C3=NOC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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